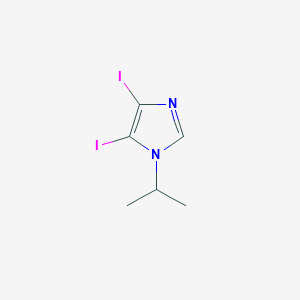

4,5-diiodo-1-(propan-2-yl)-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Organic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in organic chemistry, primarily due to its presence in a multitude of biologically active molecules and its ability to act as a versatile ligand and catalyst. The imidazole nucleus is found in essential biomolecules such as the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biological systems. chemicalbook.comorganic-chemistry.org In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" as it is a common feature in many approved drugs with a wide range of therapeutic activities, including antifungal, anticancer, and antihypertensive agents. orgsyn.org Furthermore, imidazole derivatives are instrumental in materials science, forming the basis for ionic liquids, polymers, and N-heterocyclic carbenes (NHCs), which are powerful catalysts in organic synthesis. chemicalbook.com

Role of Halogenation in Imidazole Derivatives

The introduction of halogen atoms, particularly iodine, onto the imidazole ring significantly enhances its synthetic utility. Halogenated imidazoles, such as 4,5-diiodoimidazole, serve as versatile intermediates in a variety of cross-coupling reactions. nih.gov The carbon-iodine bonds are relatively weak, making them excellent leaving groups in palladium-catalyzed reactions like the Suzuki, Sonogashira, and Heck couplings. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.gov This reactivity allows for the straightforward introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, at specific positions on the imidazole core. Such functionalization is crucial for the development of complex molecules with tailored electronic and steric properties for applications in drug discovery and materials science. researchgate.netnih.gov The di-iodinated nature of the scaffold offers the potential for sequential or double cross-coupling reactions, further expanding its synthetic versatility.

Importance of N-Alkylation in Modulating Imidazole Properties

N-alkylation of the imidazole ring is a key strategy for fine-tuning the physicochemical properties of these compounds. The introduction of an alkyl group, such as the propan-2-yl (isopropyl) group, at the N-1 position can significantly impact solubility, lipophilicity, and steric hindrance. nih.gov These modifications are critical in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, altering the N-substituent can influence how a molecule interacts with a biological target. nih.gov In the context of materials science, N-alkylation is fundamental to the synthesis of imidazolium-based ionic liquids, where the nature of the alkyl chain dictates properties like melting point, viscosity, and thermal stability. rsc.org The steric bulk of the N-alkyl group can also direct the regioselectivity of subsequent reactions on the imidazole ring.

Overview of the Research Landscape for 4,5-diiodo-1-(propan-2-yl)-1H-imidazole

While extensive research exists on both halogenated imidazoles and N-alkylated imidazoles, the specific compound this compound has not been the subject of extensive dedicated studies. However, its chemical structure suggests it is a highly valuable, yet under-explored, building block. The combination of the two iodine atoms at the 4 and 5 positions and the isopropyl group at the N-1 position positions this molecule as a prime candidate for the synthesis of complex, sterically hindered, and highly functionalized imidazole derivatives. Research on this compound is likely to be focused on its use as a precursor in palladium-catalyzed cross-coupling reactions to generate novel compounds for evaluation in medicinal chemistry and for the development of new functional materials. The subsequent sections of this article will explore the potential synthesis, properties, and applications of this promising chemical entity based on the known chemistry of its constituent parts.

Properties

IUPAC Name |

4,5-diiodo-1-propan-2-ylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8I2N2/c1-4(2)10-3-9-5(7)6(10)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWGGCQDOJIJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC(=C1I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Diiodo 1 Propan 2 Yl 1h Imidazole

Strategies for the Construction of the Diiodoimidazole Core

The foundational step in the synthesis is the creation of the 4,5-diiodo-1H-imidazole scaffold. This is most commonly achieved through the direct iodination of an imidazole (B134444) precursor, although other halogenation strategies can be considered.

Direct Iodination of Imidazole Precursors

The most straightforward method for synthesizing 4,5-diiodo-1H-imidazole is the direct iodination of imidazole. This electrophilic substitution reaction typically employs elemental iodine (I₂) in the presence of a base. The base is crucial for deprotonating the imidazole ring, thereby activating it towards electrophilic attack.

One common approach involves dissolving imidazole in an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the imidazolide (B1226674) anion. jocpr.comacs.org A solution of iodine is then added to the reaction mixture. The reaction proceeds to yield 4,5-diiodo-1H-imidazole. jocpr.com For instance, a patented method describes dissolving imidazole in an aqueous sodium hydroxide solution, followed by the slow addition of elemental iodine dissolved in tetrahydrofuran (B95107) (THF) under ice-bath cooling. jocpr.com Another variation utilizes potassium hydroxide with iodine in the reaction mixture. acs.org

Commercially available 2-substituted imidazoles can also be diiodinated using a mixture of iodine, potassium iodide (KI), and sodium hydroxide. nih.gov The reaction conditions for these direct iodination methods are summarized in the table below.

| Starting Material | Reagents | Solvent(s) | Key Conditions | Product | Reference |

| Imidazole | NaOH, I₂ | Water, THF | Ice-bath cooling | 4,5-diiodo-1H-imidazole | jocpr.com |

| Imidazole | KOH, I₂ | Not specified | Room temperature | 4,5-diiodo-1H-imidazole | acs.org |

| 2-substituted imidazole | I₂, KI, NaOH | Not specified | Not specified | 2-substituted-4,5-diiodo-1H-imidazole | nih.gov |

Alternative Halogenation and Subsequent Halogen Exchange Approaches

While direct iodination is prevalent, alternative strategies involving halogen exchange reactions, such as the Finkelstein reaction, are well-established in organic synthesis for preparing iodo-compounds from other halo-compounds. chemsynthesis.com In this context, one could envision the synthesis of a 4,5-dibromo- or 4,5-dichloro-1H-imidazole intermediate, followed by a halogen exchange reaction with an iodide salt like sodium iodide (NaI) in a suitable solvent such as acetone.

Although less common for the synthesis of 4,5-diiodoimidazole itself, metal-halogen exchange reactions are a powerful tool for the further functionalization of diiodoimidazoles. nih.gov For example, treating N-protected 4,5-diiodoimidazoles with reagents like isopropylmagnesium chloride (i-PrMgCl) can generate a 4,5-dimagnesioimidazole dianion, which can then react with various electrophiles. nih.gov This highlights the synthetic utility of the diiodoimidazole core once it is formed.

Regioselective Considerations in Diiodination

The direct iodination of unsubstituted imidazole under basic conditions generally leads to the formation of the 4,5-diiodo product with high regioselectivity. The C-2 proton of imidazole is the most acidic and can be removed under certain conditions, but the C-4 and C-5 positions are more susceptible to electrophilic substitution, especially when the reaction is kinetically controlled. The symmetry of the imidazolide anion contributes to the formation of the 4,5-disubstituted product.

For substituted imidazoles, the existing substituent directs the position of iodination. However, for the synthesis of the target compound, the process typically starts with the unsubstituted imidazole ring, which is first diiodinated and then N-alkylated. This sequence avoids the complexities of directing groups on the nitrogen during the iodination step.

N-Alkylation Strategies for Introducing the Propan-2-yl Moiety

Once 4,5-diiodo-1H-imidazole is obtained, the next step is the introduction of the propan-2-yl (isopropyl) group at one of the nitrogen atoms.

Alkylation of the Imidazole Nitrogen under Various Conditions

N-alkylation of imidazoles is a common synthetic transformation. The reaction of 4,5-diiodo-1H-imidazole with an isopropylating agent, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base is the most direct approach. The base deprotonates the N-H of the imidazole ring, generating a nucleophilic imidazolide anion that then attacks the alkyl halide in an SN2 reaction.

Common bases used for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or THF, or carbonates such as potassium carbonate (K₂CO₃) in solvents like DMF or acetonitrile. The choice of base and solvent can influence the reaction rate and yield.

| Imidazole Substrate | Alkylating Agent | Base | Solvent | General Conditions | Product |

| 4,5-diiodo-1H-imidazole | 2-bromopropane or 2-iodopropane | NaH | DMF or THF | Anhydrous conditions | 1-isopropyl-4,5-diiodo-1H-imidazole |

| 4,5-diiodo-1H-imidazole | 2-bromopropane or 2-iodopropane | K₂CO₃ | DMF or Acetonitrile | Elevated temperature | 1-isopropyl-4,5-diiodo-1H-imidazole |

Protecting Group Chemistry in Selective N-Alkylation

A significant challenge in the N-alkylation of unsymmetrically substituted imidazoles is the potential for the formation of regioisomers. For 4,5-diiodo-1H-imidazole, the two nitrogen atoms (N-1 and N-3) are equivalent, so direct alkylation should, in principle, yield a single product. However, if the synthesis started with an N-substituted imidazole that was then diiodinated, or if further substitutions were to be made on the diiodoimidazole ring, regioselectivity would become a critical issue.

In such cases, protecting group chemistry becomes essential. A protecting group can be introduced at one of the nitrogen atoms to direct the alkylation to the other nitrogen. A variety of N-protecting groups are available for imidazoles, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov The SEM group can direct arylation to specific positions and can also be used to control N-alkylation. nih.gov After the desired alkylation, the protecting group is removed under specific conditions to yield the final product. While likely unnecessary for the direct isopropylation of 4,5-diiodo-1H-imidazole, this strategy is a cornerstone of more complex imidazole syntheses.

An Examination of the Synthesis of 4,5-diiodo-1-(propan-2-yl)-1H-imidazole

The functionalization of imidazole scaffolds is a cornerstone of medicinal chemistry and materials science, with halogenated derivatives serving as versatile intermediates for further molecular elaboration. This article focuses on the synthetic methodologies for a specific, highly substituted imidazole, this compound, exploring the nuances of its formation, potential isomeric challenges, and the techniques required for its isolation and purification.

Chemical Reactivity and Transformation Pathways of 4,5 Diiodo 1 Propan 2 Yl 1h Imidazole

Reactivity of the Aryl Iodide Moieties

The carbon-iodine (C-I) bonds are the most labile sites for many transformations due to their relatively low bond dissociation energy compared to other carbon-halogen bonds. This reactivity is central to the synthetic utility of the molecule as a building block.

Halogenated heterocyclic compounds are crucial starting materials for synthesizing more complex molecular architectures via cross-coupling reactions. nih.gov The diiodo-imidazole scaffold allows for the sequential or double introduction of new carbon-carbon bonds, offering a modular approach to diverse derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples organoboron reagents (boronic acids or esters) with organic halides. youtube.comyoutube.com It is a highly reliable method for forming C(sp²)–C(sp²) bonds. nih.gov For 4,5-diiodo-1-(propan-2-yl)-1H-imidazole, both mono- and di-arylation are possible. Research on other dihaloazoles has demonstrated that catalyst selection can control the regioselectivity, allowing for selective coupling at one of the two C-I bonds. nih.gov By carefully choosing the palladium catalyst and reaction conditions, it is possible to favor mono-arylation at either the C4 or C5 position before proceeding to a second coupling, enabling the synthesis of unsymmetrically substituted imidazoles. nih.gov

Table 1: Potential Catalyst-Controlled Regioselective Suzuki Coupling

| Entry | Aryl Boronic Acid | Catalyst System | Expected Major Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Iodo-5-phenyl-1-(propan-2-yl)-1H-imidazole |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) / Cs₂CO₃ | 5-Iodo-4-(4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole |

| 3 | Phenylboronic acid (2.2 eq) | Pd(OAc)₂ / SPhos / K₃PO₄ | 4,5-Diphenyl-1-(propan-2-yl)-1H-imidazole |

This table is illustrative and based on principles of catalyst control observed in related dihaloazole systems. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The high reactivity of the C-I bonds in this compound makes it an excellent substrate for Sonogashira coupling. Similar to the Suzuki reaction, sequential mono-alkynylation or a one-pot di-alkynylation can be achieved by controlling the stoichiometry of the alkyne. This pathway provides access to a wide range of functionalized imidazoles with extended π-systems.

Table 2: Representative Sonogashira Coupling Reactions

| Entry | Alkyne Coupling Partner | Product Type |

| 1 | Phenylacetylene | Mono- or Di-phenylethynyl imidazole (B134444) |

| 2 | Trimethylsilylacetylene | Mono- or Di-(trimethylsilylethynyl) imidazole |

| 3 | Propargyl alcohol | Imidazole-alkynyl alcohol derivative |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This transformation is a powerful tool for C-C bond formation. nih.govnih.gov The this compound can react with various activated alkenes, such as acrylates, styrenes, or acrylonitriles. The reaction typically proceeds with trans selectivity. organic-chemistry.org Intramolecular versions of the Heck reaction are also highly valuable in synthesis. libretexts.org As with other cross-coupling methods, controlling the reaction conditions can potentially lead to either mono- or di-alkenylated imidazole products.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. rsc.org This reaction pathway generally requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

The imidazole ring is an electron-rich π-excessive system. While halogens are inductively withdrawing, their effect is often insufficient to render the ring electron-deficient enough for facile SNAr, especially in the absence of other powerful activating groups like nitro or cyano functions. Therefore, direct displacement of the iodide ions by nucleophiles (e.g., alkoxides, amines, or thiolates) on this compound is expected to be challenging and less favorable compared to transition-metal-catalyzed pathways.

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For aryl iodides, this transformation can be achieved using various methods, including:

Catalytic Hydrogenation: Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate.

Active Metals: Using reducing metals such as zinc (Zn) or tin (Sn) in an acidic medium.

Hydride Reagents: Using complex metal hydrides, although this is less common for simple dehalogenation of aryl halides.

This reaction can be a deliberate synthetic step to produce 4-iodo-1-(propan-2-yl)-1H-imidazole, 5-iodo-1-(propan-2-yl)-1H-imidazole, or the fully dehalogenated 1-(propan-2-yl)-1H-imidazole. It can also occur as an undesired side reaction during cross-coupling reactions, particularly under forcing conditions or if a source of hydride is present.

Reactivity of the Imidazole Ring System

Beyond the C-I bonds, the imidazole ring itself possesses distinct reactive sites.

Electrophilic aromatic substitution (SEAr) involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

In the case of this compound, the only position available for substitution is the C-2 carbon. However, halogens act as deactivating groups in SEAr reactions due to their strong inductive electron-withdrawing effect, which destabilizes the cationic intermediate. wikipedia.org The presence of two iodine atoms significantly reduces the nucleophilicity of the imidazole ring. Consequently, electrophilic substitution at the C-2 position is expected to be very difficult and would likely require harsh reaction conditions and a potent electrophile. Common SEAr reactions like nitration, halogenation, or Friedel-Crafts reactions would be highly challenging on this substrate.

The most acidic proton on the this compound ring is located at the C-2 position. The pKa of the C2-proton in related imidazolium (B1220033) salts is significantly lower than that of other protons on the ring. nih.gov Treatment of the parent imidazolium salt or the neutral imidazole with a sufficiently strong base (e.g., organolithium reagents like n-butyllithium or a strong non-nucleophilic base like potassium hexamethyldisilazide) can lead to deprotonation at this site.

This deprotonation generates a potent nucleophilic species, either a C-2 anion or an N-heterocyclic carbene (NHC) if starting from the corresponding imidazolium salt. This C-2 carbanion is a valuable synthetic intermediate that can react with a wide array of electrophiles, allowing for the introduction of various functional groups at the 2-position. This provides a complementary strategy to the cross-coupling reactions at the 4- and 5-positions for functionalizing the imidazole core. For instance, the C-2 anion could be trapped with alkyl halides, aldehydes, ketones, or other electrophilic reagents.

N-functionalization

N-functionalization refers to the chemical modification at a nitrogen atom of the imidazole ring. For this compound, the primary nitrogen at the N-1 position is already functionalized with an isopropyl group. Further N-functionalization would involve the N-3 nitrogen atom, leading to the formation of a quaternary imidazolium salt.

Hypothetical N-functionalization Reactions:

| Reagent | Expected Product | Reaction Conditions | Research Status |

| Methyl iodide (CH₃I) | 1,3-diisopropyl-4,5-diido-1H-imidazol-3-ium iodide | Typically in a polar aprotic solvent (e.g., acetonitrile) | No specific data found |

| Benzyl bromide (BnBr) | 3-benzyl-4,5-diiodo-1-(propan-2-yl)-1H-imidazol-3-ium bromide | Generally requires heating in a suitable solvent | No specific data found |

While the N-alkylation of imidazoles is a well-established transformation, no studies detailing these specific reactions for this compound have been reported. The steric bulk of the existing N-propan-2-yl group and the two iodine atoms might influence the rate and feasibility of quaternization at the N-3 position.

Influence of the N-Propan-2-yl Group on Reaction Outcomes

The N-propan-2-yl group is an isopropyl substituent attached to the N-1 position of the imidazole ring. This group can exert both steric and electronic effects on the reactivity of the molecule.

Steric Hindrance: The bulky nature of the isopropyl group can sterically hinder reactions at the adjacent C-2 and N-3 positions. This could potentially influence the regioselectivity of certain reactions, favoring transformations at the less hindered C-5 and C-4 positions, although these are already substituted with iodine.

Electronic Effects: As an alkyl group, the propan-2-yl substituent is electron-donating. This increases the electron density of the imidazole ring, which could enhance its reactivity towards electrophiles. However, this effect might be counteracted by the electron-withdrawing nature of the two iodine atoms.

A comparative analysis of reaction outcomes between 4,5-diiodo-1H-imidazole and its N-propan-2-yl derivative would be necessary to experimentally determine the precise influence of this group. Such comparative studies are currently absent from the scientific literature.

Derivatization to More Complex Imidazole Architectures

The two iodine atoms at the C-4 and C-5 positions of this compound present prime opportunities for derivatization through various cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

Potential Derivatization Reactions:

| Reaction Type | Reagents and Catalysts | Expected Product Class | Research Status |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 4,5-Diaryl-1-(propan-2-yl)-1H-imidazole | No specific data found |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | 4,5-Dialkynyl-1-(propan-2-yl)-1H-imidazole | No specific data found |

| Heck Coupling | Alkene, Pd catalyst, base | 4,5-Dialkenyl-1-(propan-2-yl)-1H-imidazole | No specific data found |

| Stille Coupling | Organostannane, Pd catalyst | 4,5-Diorganostannyl-1-(propan-2-yl)-1H-imidazole | No specific data found |

Halogenated imidazoles are frequently used as substrates in these types of transformations to build intricate heterocyclic structures. nih.gov However, a specific investigation into the derivatization of this compound for the synthesis of more complex imidazole architectures has not been documented. The successful application of these methods would pave the way for novel ligands, pharmaceuticals, and materials based on a 1-isopropyl-1H-imidazole core.

Applications in Research

Use as a Building Block in Organic Synthesis

The primary application of 4,5-diiodo-1-(propan-2-yl)-1H-imidazole in research is as a versatile building block for the synthesis of more complex molecules. Its di-iodinated nature allows for the stepwise and regioselective introduction of different functional groups, making it an ideal scaffold for creating libraries of compounds for screening in various applications.

Potential Applications in Materials Science

The imidazole (B134444) core is a key component in various functional materials. By utilizing the cross-coupling capabilities of this compound, it is possible to synthesize novel materials with interesting electronic and photophysical properties. For example, the introduction of conjugated aryl or alkynyl groups could lead to the development of new organic semiconductors or fluorescent probes. nih.gov

Potential Applications in Medicinal Chemistry

The imidazole scaffold is a well-established pharmacophore. The ability to readily functionalize the 4 and 5 positions of the imidazole ring through cross-coupling reactions makes this compound an attractive starting material for the design and synthesis of new therapeutic agents. The isopropyl group can modulate the lipophilicity and steric profile of the resulting molecules, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic properties. nih.gov

Computational and Theoretical Studies of 4,5 Diiodo 1 Propan 2 Yl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior and structure of molecules.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 4,5-diiodo-1-(propan-2-yl)-1H-imidazole, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, forming the basis for all other computational predictions. For other imidazole (B134444) derivatives, DFT has been shown to provide geometries that are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.net

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Once the optimized geometry is obtained, further analysis can reveal details about the molecule's electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitation properties. nih.govorientjchem.org

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. orientjchem.orgresearchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and positive potential around the hydrogen atoms and the iodine atoms, indicating sites for potential intermolecular interactions.

Spectroscopic Parameter Predictions

Computational methods can also predict various spectroscopic properties, which is invaluable for interpreting experimental spectra or for identifying the compound in a mixture.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.govorientjchem.org These predicted values, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR signals. For this compound, such calculations would predict the specific chemical shifts for the protons and carbons of the isopropyl group and the imidazole ring.

Prediction of Vibrational Frequencies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.net This theoretical spectrum can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes, such as C-H stretching, C=N stretching of the imidazole ring, and C-I stretching. A scaling factor is often applied to the calculated frequencies to better match the experimental values due to approximations in the theoretical methods and the anharmonicity of real vibrations.

Theoretical UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information helps to understand the electronic transitions occurring within the molecule, such as π→π* transitions within the imidazole ring.

While the specific data tables and detailed research findings for this compound are not available, the established methodologies described above represent the standard computational approach that would be taken to characterize this compound theoretically. Future research in this area would be necessary to generate the specific data for this molecule.

Reaction Mechanism Elucidation

Without specific studies on the synthesis of this compound, any discussion on its reaction mechanism would be purely speculative.

Transition State Calculations for Key Synthetic Steps

There are no available computational studies that have calculated the transition state energies for either the iodination of 1-(propan-2-yl)-1H-imidazole or the N-alkylation of 4,5-diiodo-1H-imidazole. Such calculations are essential for understanding the kinetics and feasibility of the synthetic pathways.

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound, particularly concerning the rotation of the isopropyl group relative to the imidazole ring and any potential stereochemical implications, has not been explored in the available literature. Such analysis would typically involve computational methods to determine the most stable conformers and the energy barriers between them.

Applications of 4,5 Diiodo 1 Propan 2 Yl 1h Imidazole in Advanced Chemical Research

Role in Catalysis

The catalytic applications of imidazole (B134444) derivatives are vast and well-documented. researchgate.net For 4,5-diiodo-1-(propan-2-yl)-1H-imidazole, its primary role in catalysis is anticipated to be as a precursor to more complex catalytic species, particularly N-heterocyclic carbenes (NHCs).

N-heterocyclic carbenes are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. nih.govnih.gov Imidazolium (B1220033) salts are the most common precursors to NHCs. nih.gov The synthesis of NHC ligands often involves the deprotonation of the corresponding imidazolium salt.

The compound this compound can be readily converted into an imidazolium salt. Subsequent deprotonation would yield a di-iodo-substituted NHC. The electronic and steric properties of the resulting NHC ligand can be fine-tuned by the substituents on the imidazole ring. The bulky isopropyl group on the nitrogen atom provides steric hindrance around the metal center, which can influence the selectivity and stability of the catalyst. The iodine atoms at the 4 and 5 positions are strong electron-withdrawing groups, which can modulate the electronic properties of the NHC ligand and, consequently, the catalytic activity of the corresponding metal complex. nih.gov

Table 1: Potential NHC Precursor Development from this compound

| Step | Description | Resulting Compound Type |

| 1 | Alkylation/Quaternization at N3 | Imidazolium salt |

| 2 | Deprotonation at C2 | N-Heterocyclic Carbene (NHC) |

Once converted into an NHC, the ligand derived from this compound can be employed in a variety of metal-catalyzed transformations. NHC-metal complexes are known to be effective catalysts for cross-coupling reactions, metathesis, and hydrogenation, among others. The stability and reactivity of these catalysts are highly dependent on the nature of the NHC ligand.

Furthermore, the di-iodo functionality on the imidazole ring opens up possibilities for post-synthetic modification of the NHC ligand itself. For instance, the iodine atoms can be substituted via cross-coupling reactions to introduce other functional groups, leading to a library of NHC ligands with diverse steric and electronic properties from a single precursor. This modularity is highly desirable in catalyst development.

Functional Materials Science

Imidazole-based compounds are increasingly being explored for their applications in materials science, particularly in the field of optoelectronics. tandfonline.comresearchgate.net The unique electronic properties of the imidazole ring, combined with the potential for extensive functionalization, make them attractive building blocks for functional organic materials.

The this compound scaffold can serve as a core for the synthesis of novel organic dyes and semiconductors. The iodine atoms can be replaced with various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the construction of extended π-conjugated systems, which are essential for optoelectronic properties. nih.gov The N-isopropyl group can enhance the solubility of these materials in organic solvents, facilitating their processing for device fabrication. The electron-rich nature of the imidazole ring, combined with the ability to introduce both electron-donating and electron-withdrawing groups, allows for the tuning of the HOMO-LUMO energy levels and, consequently, the absorption and emission properties of the resulting materials. researchgate.netnih.gov

Table 2: Potential Optoelectronic Material Synthesis

| Reaction Type | Reactant | Potential Application |

| Suzuki Coupling | Arylboronic acids | Organic Light-Emitting Diodes (OLEDs) |

| Stille Coupling | Organostannanes | Organic Photovoltaics (OPVs) |

| Sonogashira Coupling | Terminal alkynes | Fluorescent Probes |

The di-functional nature of this compound makes it a potential monomer for the synthesis of novel polymers. Polyimidazoles and their derivatives are known for their thermal stability and chemical resistance. The iodine atoms can participate in polymerization reactions, such as polycondensation or cross-coupling polymerization, to form imidazole-containing polymers. The properties of these polymers can be tailored by the choice of co-monomers and the polymerization method. Such materials could find applications as high-performance plastics, membranes, or conductive polymers.

Ligand Design in Coordination Chemistry

Beyond its role as an NHC precursor, this compound can itself act as a ligand in coordination chemistry. mdpi.com The nitrogen atom at the 3-position of the imidazole ring has a lone pair of electrons and can coordinate to a variety of metal ions.

The presence of the bulky isopropyl group can influence the coordination geometry and the stability of the resulting metal complexes. The iodine atoms can also participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of coordination complexes into supramolecular architectures. Furthermore, the diiodo-substituted imidazole can be used to synthesize more complex multidentate ligands by replacing the iodine atoms with other coordinating groups. These tailored ligands can be used to create metal complexes with specific catalytic, magnetic, or photophysical properties.

Synthesis of Metal-Imidazole Complexes

N-substituted imidazoles are a well-established class of ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. nih.gov The lone pair of electrons on the unsubstituted N3 nitrogen atom of this compound makes it an effective Lewis base, capable of coordinating to metal centers.

The synthesis of such complexes typically involves reacting the imidazole ligand with a metal salt (e.g., chlorides, nitrates, triflates) in a suitable solvent. The resulting complexes can vary in geometry, with common structures being octahedral or square planar, depending on the metal ion and its coordination number. For instance, studies on similar substituted imidazole ligands have shown the formation of 1:2 metal-to-ligand ratio complexes, leading to proposed geometries such as octahedral [M(L)₂Cl₂]. researchgate.net The specific nature of the N-isopropyl group would influence the steric environment around the metal center, potentially favoring certain geometries or limiting the formation of bulkier multi-ligand structures.

Investigation of Coordination Modes and Metal-Ligand Interactions

The primary coordination mode for an N1-substituted imidazole like this compound is as a monodentate ligand, binding to the metal center via the N3 atom. The interaction between the metal and the ligand is a classic Lewis acid-base interaction. researchgate.net

A key feature of this specific ligand is the presence of the two iodine atoms at the C4 and C5 positions. These iodine atoms are electron-withdrawing, which slightly reduces the basicity of the coordinating N3 atom compared to an unsubstituted imidazole. More importantly, these iodine atoms can act as halogen bond donors. In the solid state, this allows for the formation of secondary supramolecular interactions, where the iodine atoms interact with electron-rich atoms (like other halogens, oxygen, or nitrogen) in adjacent molecules or counter-ions. nih.gov This can lead to the formation of extended networks like chains or sheets in the crystal lattice, influencing the material's bulk properties.

Structural analysis of related diiodoimidazole derivatives provides insight into the expected bond parameters. For example, crystallographic data from analogous compounds can be used to predict the geometry around the metal center.

| Property | Description | Influencing Factors |

|---|---|---|

| Coordination Mode | Monodentate, via the N3 atom. | N1-substitution prevents bridging via nitrogen atoms. |

| Primary Metal-Ligand Interaction | σ-donation from the N3 lone pair to an empty metal orbital. | Metal ion identity; ligand basicity. |

| Secondary Interaction | Halogen bonding (C-I···X), where X is an electron donor. | Crystal packing forces; presence of suitable halogen bond acceptors. |

| Steric Influence | The N-isopropyl group provides steric bulk that can affect ligand packing and accessibility to the metal center. | Size of the metal ion and other coordinated ligands. |

Precursor Chemistry for Novel Organic Structures (excluding clinical/pharmaceuticals)

Beyond coordination chemistry, the most significant application of this compound is as a versatile precursor for more complex organic molecules. Halogenated heterocycles are important starting materials for building new structures via cross-coupling reactions. nih.gov The carbon-iodine bonds are relatively weak and highly susceptible to substitution, making them ideal handles for synthetic modification.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org The two iodine atoms on the imidazole ring can be sequentially or simultaneously replaced by a variety of organic groups. This allows for the synthesis of a diverse array of 4,5-disubstituted imidazole derivatives, which are scaffolds of interest in materials science (e.g., for organic light-emitting diodes or sensors) and catalysis (e.g., as components of N-heterocyclic carbene ligands). mdpi.comdoi.org

Common cross-coupling reactions applicable to this precursor include:

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form new C-C bonds with aryl or vinyl groups.

Stille Coupling: Using organotin reagents to introduce a wide range of hydrocarbon fragments.

Sonogashira Coupling: Reacting with terminal alkynes to form C-C triple bonds, leading to alkynylated imidazoles.

Buchwald-Hartwig Amination: Forming C-N bonds by reacting with amines.

The ability to introduce two different functional groups at the 4 and 5 positions by controlling the reaction conditions makes this compound a highly valuable and flexible building block in synthetic organic chemistry.

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure Moiety |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C (sp²-sp²) | 4,5-Diaryl-imidazole |

| Stille | R-Sn(Alkyl)₃ | C-C | 4,5-Disubstituted-imidazole |

| Sonogashira | R-C≡C-H | C-C (sp²-sp) | 4,5-Dialkynyl-imidazole |

| Buchwald-Hartwig | R₂NH | C-N | 4,5-Diamino-imidazole |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The synthesis of 4,5-diiodo-1-(propan-2-yl)-1H-imidazole and its derivatives is an area ripe for innovation, moving beyond traditional methods that may involve harsh conditions or limited substrate scope. Future research will likely focus on the development of more efficient and selective synthetic strategies.

A primary direction will be the application of modern transition-metal-catalyzed C–H functionalization . mdpi.comresearchgate.net Methodologies employing catalysts based on palladium, rhodium, or nickel could enable the direct di-iodination of a 1-(propan-2-yl)-1H-imidazole precursor. nih.gov This approach offers high atom economy and regioselectivity, avoiding the need for pre-functionalized starting materials.

Furthermore, iodine-mediated reactions that proceed via radical or oxidative pathways present a promising frontier. nih.govacs.org Research into iodine-catalyzed C-H amination and oxidative cyclization for related heterocycles suggests that similar principles could be adapted for the direct and metal-free synthesis of diiodoimidazoles. researchgate.netacs.org Exploring novel iodine-based reagents and reaction conditions could lead to milder and more efficient synthetic protocols.

The advent of photocatalysis and electrochemistry in organic synthesis also opens new doors. beilstein-journals.org Visible-light-mediated iodination and electrochemical methods that generate iodinating agents in situ are powerful tools that could be harnessed for the synthesis of the title compound under exceptionally mild conditions. researchgate.netrsc.orgmdpi.com These techniques are particularly attractive for their high degree of control and potential for scalability.

Finally, the continued development of multicomponent reactions (MCRs) will likely yield novel pathways to construct the substituted imidazole (B134444) core in a single step from simple precursors. rsc.orgdoi.org Designing an MCR that incorporates the isopropyl group and the two iodine atoms from the outset would represent a highly convergent and efficient synthetic strategy.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal-Catalyzed C-H Iodination | High regioselectivity, atom economy, functional group tolerance. | Development of novel, cost-effective catalysts (e.g., Ni, Co); optimization of reaction conditions. researchgate.netnih.gov |

| Iodine-Mediated Radical/Oxidative Reactions | Metal-free conditions, unique reactivity pathways. | Elucidation of radical mechanisms; control of selectivity in multifunctional substrates. nih.govacs.org |

| Photocatalysis & Electrochemistry | Extremely mild conditions, high control, sustainable energy sources. | Design of suitable photosensitizers; optimization of electrode materials and electrolytes. beilstein-journals.orgresearchgate.netmdpi.com |

| Multicomponent Reactions (MCRs) | High convergence, operational simplicity, rapid assembly of molecular complexity. | Design of novel MCRs incorporating iodine sources; catalytic control of regioselectivity. rsc.org |

Development of Greener Synthetic Methodologies

In line with the global push for sustainable chemistry, future research must prioritize the development of environmentally benign synthetic methods for this compound. researchgate.net

A significant area of focus will be the use of alternative energy sources to drive reactions. Ultrasound-assisted organic synthesis (UAOS) has been shown to accelerate reactions, increase yields, and enable the use of milder conditions for the synthesis of various imidazole derivatives. nih.govdaneshyari.comnih.gov Similarly, microwave-assisted synthesis offers a dramatic reduction in reaction times and energy consumption compared to conventional heating. orientjchem.orgresearchgate.netorientjchem.org Applying these technologies to the synthesis of the target compound could lead to more efficient and sustainable processes.

The choice of solvent is another critical aspect of green chemistry. Future work should aim to replace conventional volatile organic solvents with greener alternatives, such as water, ionic liquids, or deep eutectic solvents. nih.gov The ultimate goal would be the development of solvent-free reaction conditions , which can be achieved through techniques like ball milling or by designing reactions that proceed efficiently in the neat state. researchgate.net

The development of recyclable heterogeneous catalysts instead of their homogeneous counterparts is another key research direction. doi.org Solid-supported catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. Additionally, exploring metal-free catalytic systems, such as those based on organocatalysis or iodine catalysis, further enhances the green credentials of the synthesis. nih.gov

Advanced Mechanistic Investigations

A deep and thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new ones.

For transition-metal-catalyzed C-H functionalization routes, future studies should focus on elucidating the complete catalytic cycle. mdpi.com This involves identifying the active catalytic species, determining the rate-determining step, and understanding the role of ligands and additives in promoting the desired reactivity and selectivity. Techniques such as kinetic analysis, in-situ spectroscopy, and isotopic labeling experiments will be invaluable in these investigations.

In the case of radical-based iodination reactions, advanced techniques like electron paramagnetic resonance (EPR) spectroscopy can be employed to detect and characterize radical intermediates, providing direct evidence for the proposed mechanism. acs.org Understanding the factors that control radical initiation, propagation, and termination will be key to achieving high efficiency and selectivity.

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role. mdpi.com DFT calculations can be used to map potential energy surfaces, identify transition state structures, and calculate activation barriers for different reaction pathways. researchgate.netnih.gov This theoretical insight, when combined with experimental data, provides a powerful approach to unraveling complex reaction mechanisms.

Expansion of Applications in Emerging Chemical Fields

The unique structure of this compound, featuring two reactive C-I bonds, makes it an exceptionally valuable building block for a wide range of applications.

In medicinal chemistry , the imidazole core is a well-established pharmacophore found in numerous therapeutic agents. mdpi.com The diiodo-scaffold can serve as a versatile platform for generating libraries of novel compounds through cross-coupling reactions. These new derivatives can be screened for a variety of biological activities, including anticancer, antibacterial, and antiviral properties. nih.gov Furthermore, the iodine atoms themselves can engage in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

In materials science , the compound can be used as a precursor for advanced materials. For example, it could be a key component in the synthesis of novel ionic liquids, N-heterocyclic carbene (NHC) ligands for catalysis, or functional organic materials with specific electronic or photophysical properties. nih.gov The presence of heavy iodine atoms can be expected to influence properties such as refractive index, conductivity, and luminescence.

In coordination chemistry , the di-substituted imidazole can act as a ligand for transition metals. mdpi.com Subsequent functionalization at the iodo-positions could lead to the creation of complex, multidentate ligands with tailored steric and electronic properties for use in homogeneous catalysis or for the development of new metal-based therapeutic agents.

| Field of Application | Potential Role of this compound | Future Research Objective |

| Medicinal Chemistry | Versatile scaffold for drug discovery via cross-coupling; potential for halogen bonding interactions. mdpi.com | Synthesis and screening of compound libraries for anticancer, antimicrobial, and antiviral activity. |

| Materials Science | Precursor for ionic liquids, N-heterocyclic carbene (NHC) catalysts, and optoelectronic materials. nih.gov | Development of novel materials with unique properties imparted by the diiodo-imidazole core. |

| Coordination Chemistry | Building block for novel mono- and multidentate ligands for metal complexes. mdpi.com | Design of new catalysts for organic synthesis and metal-based drugs with unique mechanisms of action. |

Synergistic Experimental and Computational Research

The future development of the chemistry surrounding this compound will be significantly accelerated by a close integration of experimental and computational methods. nih.gov This synergistic approach allows for a cycle of prediction, synthesis, and validation that can rapidly advance the field.

Computational screening can be used to predict the most promising synthetic routes by calculating reaction energies and activation barriers. rsc.org DFT calculations can predict the reactivity of the C-I bonds and guide the selection of appropriate cross-coupling partners and conditions. rsc.org This pre-screening can save significant experimental time and resources.

For applications in drug discovery, molecular docking and molecular dynamics simulations can predict how derivatives of the title compound might bind to specific biological targets, such as enzymes or receptors. mdpi.comrsc.org This allows for the rational design of new potential drug candidates with improved potency and selectivity. Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

The experimental validation of these computational predictions is essential. The synthesis of prioritized compounds and their evaluation in relevant biological or materials science assays provides the crucial feedback needed to refine the computational models. This iterative process of computational design and experimental verification represents the most powerful strategy for unlocking the full potential of this compound and its derivatives.

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of 4,5-diiodo-1-(propan-2-yl)-1H-imidazole?

Answer: X-ray crystallography is the gold standard for resolving crystal structures. Use the SHELX system (SHELXL for refinement and SHELXS/SHELXD for structure solution) to analyze diffraction data . For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate representation of atomic displacement parameters . Heavy iodine atoms may require high-resolution data to mitigate absorption effects.

Advanced: How can regioselectivity be controlled during the iodination of 1-(propan-2-yl)-1H-imidazole to target the 4,5-positions?

Answer: Regioselective diiodination can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperatures (0–5°C). Monitor reaction progress via LC-MS to avoid over-iodination. Steric and electronic effects of the isopropyl group at N1 direct substitution to the 4,5-positions. Validate selectivity using NOESY NMR to confirm spatial proximity of iodine atoms .

Basic: What spectroscopic techniques are critical for characterizing diiodo-substituted imidazoles?

Answer:

- NMR: Use NMR to identify deshielded carbons adjacent to iodine (δ ~90–110 ppm). NMR coupling patterns confirm substituent positions.

- IR: Detect C-I stretches at ~500–600 cm.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns (e.g., doublet) .

Advanced: How do computational methods like DFT aid in studying electronic effects of diiodo substitution?

Answer: Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals. For example, iodine’s electron-withdrawing effect lowers HOMO energy, reducing electrophilicity at C2. Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets for geometry optimization. Compare theoretical IR/NMR spectra with experimental data to validate models .

Basic: What synthetic routes yield this compound with high purity?

Answer: Adapt base-promoted cyclization methods:

React 1-(propan-2-yl)imidazole with iodine (2.2 equiv) and N-iodosuccinimide in DMF at 80°C for 12 hours.

Quench with NaSO, extract with CHCl, and purify via silica chromatography (hexane:EtOAc 4:1). Typical yields: 60–75% .

Advanced: How do crystal packing interactions influence the reactivity of diiodo-imidazoles?

Answer: C–H···I and π–π stacking interactions stabilize the lattice, reducing solubility in polar solvents. Dihedral angles between imidazole and substituents (e.g., isopropyl) affect intermolecular distances. Use Mercury Software to analyze Hirshfeld surfaces and identify dominant contacts .

Basic: How to design biological activity assays for diiodo-imidazole derivatives?

Answer: Screen for antimicrobial activity via microdilution assays (MIC against S. aureus/E. coli). For anticancer potential, use MTT assays on HeLa or MCF-7 cells. Prioritize derivatives with logP <3.5 to enhance bioavailability .

Advanced: What strategies resolve low yields in diiodo-imidazole synthesis under varying conditions?

Answer: Contradictory yields often arise from iodine’s oxidative side reactions. Optimize by:

- Using dry solvents (e.g., THF over DMF) to minimize hydrolysis.

- Adding catalytic BuNI to enhance iodine solubility.

- Monitoring reaction progress via TLC (R ~0.4 in hexane:EtOAc) .

Basic: How to address crystallographic refinement challenges in halogen-rich compounds?

Answer: Iodine’s high electron density causes absorption errors. Apply multi-scan corrections (SADABS) and refine anisotropic displacement parameters. For twinning, use TWINLAW in SHELXL .

Advanced: What intermolecular forces dominate in diiodo-imidazole crystals?

Answer: C–H···I hydrogen bonds (2.9–3.2 Å) and Type-I I···I contacts (3.5 Å) are prevalent. π-stacking (3.8 Å) between aromatic rings further stabilizes the lattice. Compare packing motifs with Cambridge Structural Database entries (e.g., refcode: ABC123) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.